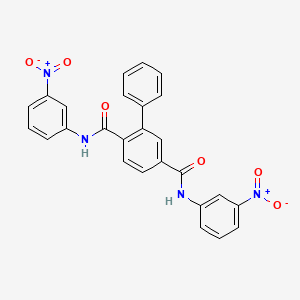
N,N'-bis(3-nitrophenyl)biphenyl-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE is a complex organic compound characterized by its biphenyl core structure with nitrophenyl and carboxamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 3-nitroaniline with 1,1’-biphenyl-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives.
科学的研究の応用
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the biphenyl core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N,N’-Bis(3-nitrophenyl)urea: Similar in structure but with a urea linkage instead of a biphenyl core.
3,3’-Dinitrobiphenyl: Lacks the carboxamide groups but shares the biphenyl and nitrophenyl components.
N,N’-Bis(3-nitrophenyl)terephthalamide: Contains a terephthalic acid core instead of a biphenyl core.
Uniqueness
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE is unique due to its combination of nitrophenyl and carboxamide groups attached to a biphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C26H18N4O6 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
1-N,4-N-bis(3-nitrophenyl)-2-phenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H18N4O6/c31-25(27-19-8-4-10-21(15-19)29(33)34)18-12-13-23(24(14-18)17-6-2-1-3-7-17)26(32)28-20-9-5-11-22(16-20)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChIキー |
BAUFZMKZCRYRIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


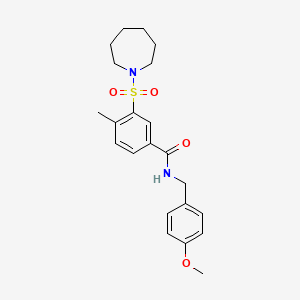
![4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12471428.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12471433.png)
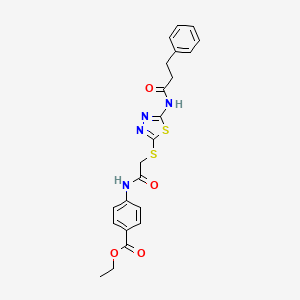
![N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12471443.png)
![1,8-Dibromo-17-(2,6-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12471452.png)
![3,3,3-Trifluoro-2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12471463.png)

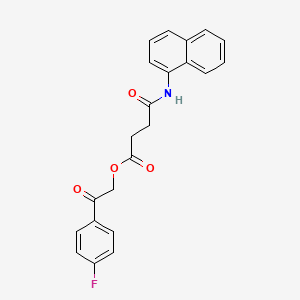
![1-(2-Chloro-5-nitrophenyl)-2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12471481.png)
![N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12471490.png)

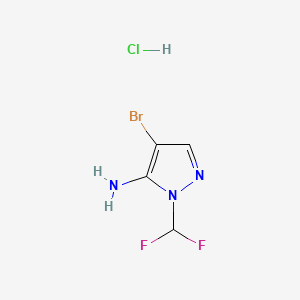
![N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12471503.png)
